molecular formula C21H18O3 B12863366 Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate

Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate

Katalognummer: B12863366
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: VHISJVLBHXHKJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2’-(benzyloxy)[1,1’-biphenyl]-4-carboxylate: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a benzyloxy group attached to the biphenyl structure, which is further esterified with a methyl group at the carboxylate position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2’-(benzyloxy)[1,1’-biphenyl]-4-carboxylate typically involves a multi-step process. One common method includes the Suzuki coupling reaction between 2-benzyloxy-1-bromobenzene and 4-carboxyphenylboronic acid. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene . The resulting product is then esterified using methanol in the presence of an acid catalyst to form the final compound.

Industrial Production Methods: For industrial-scale production, the process is optimized to increase yield and reduce costs. This involves using readily available raw materials and efficient catalysts. The reaction conditions are carefully controlled to ensure high purity and yield of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2’-(benzyloxy)[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Methyl 2’-(benzyloxy)[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 2’-(benzyloxy)[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, affecting their activity. The biphenyl structure allows for π-π stacking interactions with aromatic amino acids in proteins, further influencing their function . These interactions can modulate various biological pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

  • Methyl 2’-(benzyloxy)[1,1’-biphenyl]-3-carboxylate
  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 2-Benzyloxy-1-methylpyridinium triflate

Comparison: Methyl 2’-(benzyloxy)[1,1’-biphenyl]-4-carboxylate is unique due to its specific substitution pattern on the biphenyl structure. This unique arrangement allows for distinct chemical reactivity and biological activity compared to its analogs. For example, the position of the benzyloxy group can significantly influence the compound’s ability to undergo electrophilic substitution reactions and its interaction with biological targets .

Eigenschaften

Molekularformel

C21H18O3

Molekulargewicht

318.4 g/mol

IUPAC-Name

methyl 4-(2-phenylmethoxyphenyl)benzoate

InChI

InChI=1S/C21H18O3/c1-23-21(22)18-13-11-17(12-14-18)19-9-5-6-10-20(19)24-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3

InChI-Schlüssel

VHISJVLBHXHKJL-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.